molecular formula C8H4BrClS B2456671 2-Bromo-6-chlorobenzo[b]thiophene CAS No. 1322718-91-1

2-Bromo-6-chlorobenzo[b]thiophene

Cat. No.: B2456671
CAS No.: 1322718-91-1
M. Wt: 247.53
InChI Key: WEMZXQVAOBYBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chlorobenzo[b]thiophene is a heterocyclic aromatic compound that belongs to the thiophene family. Thiophenes are known for their sulfur-containing five-membered ring structure, which imparts unique chemical properties. This compound, specifically, has a molecular formula of C8H4BrClS and a molecular weight of 247.53 g/mol. It is characterized by the presence of both bromine and chlorine substituents on the benzothiophene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 2-Bromo-6-chlorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This method leverages the aryne chemistry, where the nucleophilic attack of sulfur or carbon on the electrophilic aryne intermediate leads to the formation of the benzothiophene scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-6-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzothiophene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-chlorobenzo[b]thiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in various chemical studies.

    Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry for developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of materials for electronic applications, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

2-Bromo-6-chlorobenzo[b]thiophene can be compared with other thiophene derivatives, such as:

    2-Chlorobenzo[b]thiophene: Lacks the bromine substituent, which may affect its reactivity and applications.

    2-Bromo-6-fluorobenzo[b]thiophene: Contains a fluorine substituent instead of chlorine, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-6-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMZXQVAOBYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.